molecular formula C12H20Br2N2 B1379744 N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide CAS No. 1609403-47-5

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Cat. No. B1379744
M. Wt: 352.11 g/mol
InChI Key: YFWSCIFTIIZYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a chemical compound with the CAS Number: 1609403-47-5 . It has a molecular weight of 352.11 and is also known as NPC. It is used in various applications in research and industry.


Molecular Structure Analysis

The molecular formula of “N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is C12H20Br2N2 . The Inchi Code is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H .


Physical And Chemical Properties Analysis

“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide has been used in the stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions . This method provides a new way to create complex organic molecules with high selectivity.
  • Methods of Application or Experimental Procedures: The process involves an unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis . This method allows for the creation of highly functionalized cyclohexylamine derivatives that were otherwise inaccessible .
  • Results or Outcomes: The method yields highly functionalized cyclohexylamine derivatives in moderate to good yields with excellent diastereoselectivities . An asymmetric version of this cycloaddition was also investigated via the incorporation of a chiral phosphoric acid (CPA), and moderate to good enantioselectivity could be effectively realized with excellent diastereoselectivity .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWSCIFTIIZYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Reactant of Route 3
Reactant of Route 3
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Reactant of Route 4
Reactant of Route 4
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Reactant of Route 5
Reactant of Route 5
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Reactant of Route 6
Reactant of Route 6
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.